Tert-butyl 2-cyano-2,2-dimethylacetate
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Overview
Description
Tert-butyl 2-cyano-2,2-dimethylacetate is an organic compound with the molecular formula C9H15NO2 . It belongs to the class of organic compounds known as organic carbonic acids and derivatives . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-cyano-2,2-dimethylacetate is represented by the InChI code1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3
. The molecular weight of this compound is 169.22 g/mol . Physical And Chemical Properties Analysis
Tert-butyl 2-cyano-2,2-dimethylacetate is a liquid at room temperature .Scientific Research Applications
Synthesis of Organic Compounds
This compound serves as a useful building block in the synthesis of various novel organic compounds, including amides, sulphonamides, and Mannich bases. It is particularly valuable due to its stability and reactivity which facilitate the creation of complex molecules .
Protecting Group for Carboxylic Acids
It is widely used as a protecting group for carboxylic acids in the synthesis of amino acids due to its excellent stability against nucleophiles and reducing agents, and its convenient deprotection under acidic conditions .
Pharmaceutical Testing
Tert-butyl 2-cyano-2,2-dimethylacetate is also used in pharmaceutical testing as a high-quality reference standard to ensure accurate results .
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 2-cyano-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESJVZLQSJGIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.